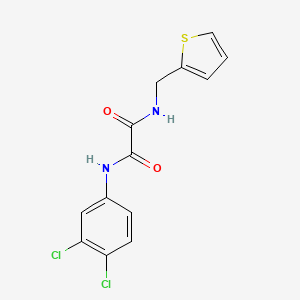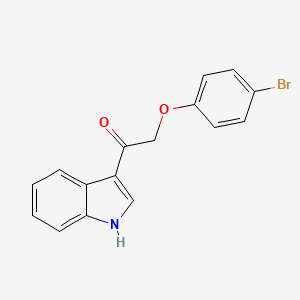
2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone
Overview
Description
2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone, also known as BPIE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone is not fully understood, but studies have suggested that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cellular processes such as cell growth, proliferation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone may be able to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone can induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2, a protein that promotes cell survival. 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone has been reported to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone in laboratory experiments is its high degree of purity, which allows for accurate and reproducible results. 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone in lab experiments is its low solubility in water, which may require the use of organic solvents. In addition, the mechanism of action of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone is not fully understood, which may limit its applications in certain research areas.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone. One area of interest is the development of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific targets of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone in the PI3K/Akt/mTOR pathway, which may lead to the development of more targeted cancer therapies. Additionally, further studies are needed to investigate the potential applications of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone may lead to the development of new and effective therapies for various diseases.
Scientific Research Applications
2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone is in the field of cancer research. Studies have shown that 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone has also been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-11-5-7-12(8-6-11)20-10-16(19)14-9-18-15-4-2-1-3-13(14)15/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFKSFYGJPDTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



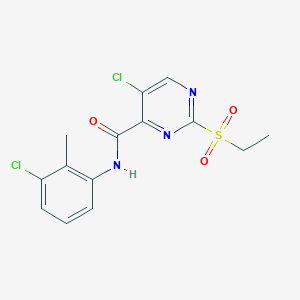
![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)
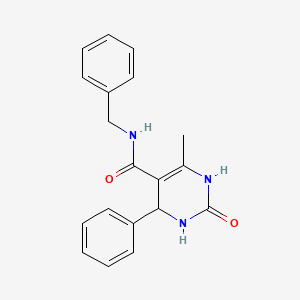
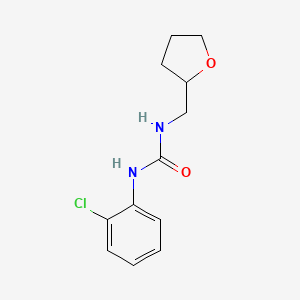
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B4387410.png)
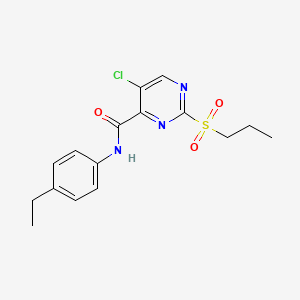
![N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387415.png)
![6,8-dichloro-3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4387422.png)
![N-benzyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4387426.png)
![N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-2-furamide](/img/structure/B4387429.png)
